![molecular formula C15H9F4N5O B2474052 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide CAS No. 942000-06-8](/img/structure/B2474052.png)
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide
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Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide, also known as DIFTZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DIFTZ is a tetrazole-based compound that has been shown to exhibit potent biological activity, making it a promising candidate for drug development.
Scientific Research Applications
Polymer Synthesis and Characterization
A study by Butt et al. (2005) explored the synthesis of new diamines, including compounds related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide, and their polymerization with various anhydrides. The polymers exhibited solubility in organic solvents and significant thermal stability, indicating potential use in high-performance materials (Butt et al., 2005).
Photoaffinity Labeling
Schnapp and Platz (1993) investigated fluorinated aryl azides, including compounds structurally similar to this compound, for photoaffinity labeling. Their findings on the reaction rates and behaviors of these compounds could have implications for the development of more efficient photoaffinity labels in biochemical research (Schnapp & Platz, 1993).
Frustrated Lewis Pairs
Kronig et al. (2011) studied frustrated Lewis pairs involving N-heterocyclic carbenes similar to this compound. These compounds showed potential in activating dihydrogen and tetrahydrofuran, indicating their usefulness in catalysis and hydrogen storage applications (Kronig et al., 2011).
Electrochemical Properties
Schreivogel et al. (2006) focused on the electrochemical properties of tetrasubstituted ethenes, closely related to the this compound structure. They found that these compounds exhibit unique electrochemical behaviors, which could be relevant in the development of advanced materials for electronic applications (Schreivogel et al., 2006).
Structural, Thermal, and Mechanical Properties
Mondal et al. (2017) discovered polymorphs of a fluorinated amide structurally related to this compound. They highlighted the significance of C-H⋅⋅⋅F interactions in these compounds, providing insights into the design of materials with specific mechanical properties (Mondal et al., 2017).
Herbicidal Activity
Hwang et al. (2005) synthesized and evaluated a difluorobenzyl isoxazoline derivative, structurally similar to this compound, as a potential rice herbicide. Their findings suggest that such compounds could be effective in controlling annual weeds, contributing to agricultural pest management strategies (Hwang et al., 2005).
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5O/c16-10-3-1-8(5-12(10)18)15(25)20-7-14-21-22-23-24(14)9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCLCWHNZAPCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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